5-Amino-3-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazole typically involves the following steps:
Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce a nitro group at the 6-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amination: The nitro compound is then subjected to amination to introduce the amino group at the 5-position. This can be achieved using reagents such as ammonia or amines under high-pressure conditions.
Cyclization: The final step involves the cyclization of the intermediate compound to form the triazole ring. This is typically done using hydrazine or its derivatives under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-Amino-3-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and nitro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(2-methylphenyl)-1H-1,2,4-triazole: Lacks the nitro group, which may affect its reactivity and biological activity.
5-Amino-3-(2-nitrophenyl)-1H-1,2,4-triazole: Lacks the methyl group, which may influence its solubility and interaction with other molecules.
5-Amino-3-(2-methyl-4-nitrophenyl)-1H-1,2,4-triazole: The position of the nitro group is different, which can affect its chemical and biological properties.
Uniqueness
The unique combination of the amino, methyl, and nitro groups in 5-Amino-3-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazole contributes to its distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9N5O2 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9N5O2/c1-5-3-2-4-6(14(15)16)7(5)8-11-9(10)13-12-8/h2-4H,1H3,(H3,10,11,12,13) |
InChI Key |
JXUVITPXRXGBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C2=NC(=NN2)N |
Origin of Product |
United States |
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